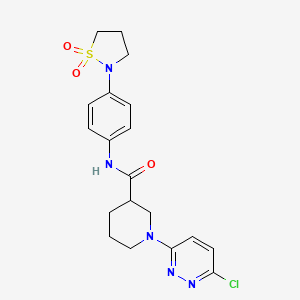

1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a chloropyridazine ring, a piperidine ring, and a dioxidoisothiazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the chloropyridazine intermediate, followed by the introduction of the piperidine ring and the dioxidoisothiazolidine group. Common reagents used in these reactions include chlorinating agents, amines, and oxidizing agents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dioxidoisothiazolidine moiety can be further oxidized under specific conditions.

Reduction: The compound may be reduced to form different derivatives.

Substitution: The chloropyridazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce simpler amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for probing biological systems.

Medicine

In medicine, the compound might be investigated for its therapeutic potential. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

1-(6-chloropyridazin-3-yl)-N-(4-phenyl)piperidine-3-carboxamide: Lacks the dioxidoisothiazolidine moiety.

1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide.

Uniqueness

The presence of the dioxidoisothiazolidine moiety in 1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide distinguishes it from similar compounds. This unique structural feature may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

Chemical Structure and Properties

The chemical formula for 1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide is C16H17ClN4O2S. Its molecular weight is approximately 366.85 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities, and a chloropyridazine moiety that may contribute to its pharmacological properties.

Antiviral Activity

Research has indicated that derivatives of piperidine compounds can exhibit antiviral properties. For instance, studies have shown that certain piperidine derivatives possess activity against HIV and other viral infections. While specific data on the antiviral efficacy of the compound is limited, it can be inferred based on structural similarities to other active compounds that it may exhibit similar activities.

Antibacterial and Antifungal Activity

Piperidine derivatives are also known for their antibacterial and antifungal properties. A study evaluating various piperazine derivatives found that while some exhibited moderate antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa, others showed significant antifungal effects against Candida albicans and Aspergillus niger . The specific compound's activity would need empirical testing to establish its efficacy in these areas.

The mechanism of action for piperidine derivatives generally involves interaction with specific receptors or enzymes within microbial pathogens or viruses. For instance, some act as inhibitors of viral replication or bacterial growth by disrupting essential cellular processes. The presence of functional groups in this compound suggests potential interactions with biological targets that warrant further investigation.

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of any new compound. Preliminary data suggest that piperidine derivatives can exhibit cytotoxic effects at higher concentrations. For example, a study indicated that certain compounds had a 50% cytotoxic concentration (CC50) ranging from 54 μM to 100 μM against various cell lines . It is essential to conduct thorough toxicity assessments for this compound to ensure safe therapeutic use.

Research Findings and Case Studies

While direct case studies specifically involving the compound are scarce, related research provides insights into its potential applications:

Future Directions

Further studies are needed to explore the full spectrum of biological activities associated with this compound. This includes:

- In vitro and In vivo Studies : To evaluate antiviral, antibacterial, and antifungal efficacy.

- Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects.

- Safety Assessments : Comprehensive toxicity profiling to establish safe dosage ranges.

Q & A

Q. Basic: What are the critical steps and conditions for synthesizing this compound?

Answer:

The synthesis involves a multi-step process:

- Step 1: Formation of the piperidine-3-carboxamide core via coupling reactions (e.g., amide bond formation between piperidine and chloropyridazine derivatives) .

- Step 2: Introduction of the 1,1-dioxidoisothiazolidine moiety through nucleophilic substitution or Suzuki-Miyaura coupling .

- Step 3: Final purification via column chromatography or recrystallization to achieve >95% purity .

Key Conditions:

- Solvents: Dimethylformamide (DMF) or acetonitrile for coupling reactions.

- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .

- Temperature: Controlled heating (60–80°C) to prevent side reactions .

Q. Basic: Which analytical techniques are essential for structural confirmation?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and piperidine ring conformation. For example, the 6-chloropyridazin-3-yl group shows distinct aromatic proton signals at δ 8.2–8.5 ppm .

- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]⁺ expected at m/z 478.12) .

- IR Spectroscopy: Detection of carboxamide C=O stretching (~1650 cm⁻¹) and sulfone S=O vibrations (~1150 cm⁻¹) .

Q. Advanced: How can synthetic yields be optimized when scaling up production?

Answer:

- Reagent Stoichiometry: Use 1.2 equivalents of the isothiazolidine-dioxide precursor to drive the coupling reaction to completion .

- Solvent Optimization: Replace DMF with THF/water mixtures to improve solubility and reduce side products .

- Catalyst Screening: Test PdCl₂(dppf) vs. Pd(OAc)₂ to enhance cross-coupling efficiency .

- Purification: Employ gradient elution in flash chromatography (hexane/EtOAc to DCM/MeOH) for better separation .

Q. Advanced: How should researchers design experiments to establish structure-activity relationships (SAR)?

Answer:

- Functional Group Modifications: Systematically alter substituents (e.g., replace the chloropyridazine with triazole or pyrimidine) and assess changes in bioactivity .

- In Vitro Assays: Test analogs against target enzymes (e.g., kinase inhibition assays) with IC₅₀ calculations .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes with active sites, focusing on hydrogen bonding with the sulfone group .

Q. Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?

Answer:

- Pharmacokinetic Profiling: Measure plasma stability, metabolic half-life (e.g., liver microsome assays), and blood-brain barrier permeability .

- Metabolite Identification: Use LC-MS/MS to detect degradation products (e.g., hydrolysis of the carboxamide group) .

- Formulation Adjustments: Introduce prodrug strategies (e.g., esterification of the carboxamide) to enhance bioavailability .

Q. Advanced: What computational approaches predict target binding affinity?

Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns trajectories to assess stability of the sulfone group in hydrophobic pockets .

- Free Energy Perturbation (FEP): Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .

- QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. Basic: How to troubleshoot low purity in the final product?

Answer:

- Impurity Profiling: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to identify byproducts (e.g., unreacted starting materials) .

- Recrystallization Optimization: Test solvent pairs (e.g., EtOAc/hexane) to improve crystal lattice formation .

- Reaction Monitoring: Employ TLC (silica gel, UV detection) at intermediate steps to isolate issues early .

Q. Advanced: What strategies validate the compound’s mechanism of action in cellular models?

Answer:

- Knockdown/Overexpression Studies: Use siRNA or CRISPR to modulate putative targets (e.g., kinases) and assess rescue effects .

- Biochemical Assays: Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) after treatment .

- Competitive Binding: Perform radioligand displacement assays (e.g., ³H-labeled ATP analogs) to confirm direct target engagement .

Properties

Molecular Formula |

C19H22ClN5O3S |

|---|---|

Molecular Weight |

435.9 g/mol |

IUPAC Name |

1-(6-chloropyridazin-3-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]piperidine-3-carboxamide |

InChI |

InChI=1S/C19H22ClN5O3S/c20-17-8-9-18(23-22-17)24-10-1-3-14(13-24)19(26)21-15-4-6-16(7-5-15)25-11-2-12-29(25,27)28/h4-9,14H,1-3,10-13H2,(H,21,26) |

InChI Key |

AUUVXUVEXKJBAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.